molecular formula C18H31NO B5182737 N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine

N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine

Cat. No.: B5182737
M. Wt: 277.4 g/mol
InChI Key: SRILJYVGJPBULA-UHFFFAOYSA-N
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Description

N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine is an organic compound with the molecular formula C18H31NO It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a hexane chain, which is further substituted with a butyl group and a dimethylphenoxy group

Properties

IUPAC Name

N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-4-5-13-19-14-8-6-7-9-15-20-18-12-10-11-16(2)17(18)3/h10-12,19H,4-9,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRILJYVGJPBULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine typically involves the following steps:

    Preparation of 6-(2,3-dimethylphenoxy)hexan-1-ol: This intermediate can be synthesized by reacting 2,3-dimethylphenol with 6-bromohexanol in the presence of a base such as potassium carbonate.

    Amination: The 6-(2,3-dimethylphenoxy)hexan-1-ol is then subjected to amination using butylamine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-hexanamine: A simpler amine with a hexane chain and an amino group.

    N-butyl-6-(3,4-dimethylphenoxy)hexan-1-amine: A structural isomer with different substitution on the phenoxy group.

    N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine: Another isomer with different substitution on the phenoxy group.

Uniqueness

N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and dimethylphenoxy groups provides distinct properties compared to simpler amines or other isomers.

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